molecular formula C11H22N2O B1464371 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1249136-65-9

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B1464371
CAS No.: 1249136-65-9
M. Wt: 198.31 g/mol
InChI Key: RDSRFHZVJBPFKR-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Mechanism of Action

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which are involved in the regulation of blood glucose levels.

Mode of Action

This compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. The increased level of incretins enhances the secretion of insulin, a hormone that reduces blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones stimulate the pancreas to release more insulin in response to high blood glucose levels. Additionally, GLP-1 inhibits the release of glucagon, a hormone that increases blood glucose levels. Therefore, the overall effect is a decrease in blood glucose levels.

Pharmacokinetics

It is known that dpp-4 inhibitors are readily absorbed orally, and absorption occurs mainly in the small intestine . The metabolism of DPP-4 inhibitors is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .

Result of Action

The inhibition of DPP-4 by this compound results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and the decreased release of glucagon, both of which are mediated by the increased levels of incretin hormones.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reacting with halogens or other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

Comparison with Similar Compounds

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSRFHZVJBPFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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